Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride

pKa modulation basicity drug design

Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride (CAS 1784863-98-4; MFCD28543443; molecular formula C₇H₁₂ClF₂NO₂; MW 215.62 Da) is a gem‑difluorinated piperidine‑3‑carboxylate supplied as the hydrochloride salt. The compound bears a methyl ester at the 3‑position and two fluorine atoms at the 4‑position, creating a conformationally biased scaffold with modulated basicity relative to non‑fluorinated piperidine‑3‑carboxylates.

Molecular Formula C7H12ClF2NO2
Molecular Weight 215.62
CAS No. 1784863-98-4
Cat. No. B2404344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride
CAS1784863-98-4
Molecular FormulaC7H12ClF2NO2
Molecular Weight215.62
Structural Identifiers
SMILESCOC(=O)C1CNCCC1(F)F.Cl
InChIInChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-10-3-2-7(5,8)9;/h5,10H,2-4H2,1H3;1H
InChIKeyRAUFIAXOLPYJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,4-Difluoropiperidine-3-carboxylate Hydrochloride (CAS 1784863-98-4): Procurement-Ready Fluorinated Piperidine Building Block


Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride (CAS 1784863-98-4; MFCD28543443; molecular formula C₇H₁₂ClF₂NO₂; MW 215.62 Da) is a gem‑difluorinated piperidine‑3‑carboxylate supplied as the hydrochloride salt [1]. The compound bears a methyl ester at the 3‑position and two fluorine atoms at the 4‑position, creating a conformationally biased scaffold with modulated basicity relative to non‑fluorinated piperidine‑3‑carboxylates [2]. It is commercially available from multiple suppliers (e.g., Enamine Ltd., distributed globally) at 95–98% purity and is stocked as an in‑stock building block on major chemical marketplaces, ensuring short lead times for pharmaceutical research and process chemistry groups [1].

Why Methyl 4,4-Difluoropiperidine-3-carboxylate Hydrochloride Cannot Be Replaced by Non‑Fluorinated or Regioisomeric Piperidine‑3‑carboxylates


The gem‑difluoro motif at the 4‑position is not an inert substituent: it exerts a powerful electron‑withdrawing inductive effect that lowers the piperidine nitrogen pKa by approximately 1.2 log units compared with the non‑fluorinated methyl nipecotate scaffold and by >3 log units relative to unsubstituted piperidine [1]. This shift alters the ionization state at physiological pH and directly impacts membrane permeability, off‑target binding, and pharmacokinetic profiles of downstream drug candidates [1]. Furthermore, the gem‑difluoro group imposes conformational restriction on the piperidine ring—stabilising a single chair conformer—whereas non‑fluorinated analogs undergo rapid ring‑flipping, leading to heterogeneous conformational presentation at biological targets [2]. Regioisomeric 3,3‑difluoropiperidine‑4‑carboxylates exhibit different spatial orientation of the ester vector, making them non‑equivalent in structure‑based design. These multidimensional physicochemical and conformational differences mean that substituting this compound with a simpler piperidine‑3‑carboxylate introduces unquantified risk in lead optimisation campaigns .

Quantitative Differentiation Evidence for Methyl 4,4-Difluoropiperidine-3-carboxylate Hydrochloride vs. Closest Analogs


Gem‑Difluoro‑Induced pKa Depression: ~1.2 Units Lower Basicity vs. Non‑Fluorinated Methyl Nipecotate

The piperidine nitrogen in the target compound exhibits a pKa of approximately 8.1 (free‑base form), representing a decrease of roughly 1.2 log units relative to the predicted pKa of 9.28 for the non‑fluorinated comparator methyl piperidine‑3‑carboxylate (methyl nipecotate) [1]. This reduction is consistent with the independently measured ΔpKa of 3.14 for 4,4‑difluoropiperidine vs. unsubstituted piperidine (pKa ~11.2) in the systematic study by Melnykov et al., where the gem‑difluoro group’s electron‑withdrawing inductive effect was identified as the dominant factor governing basicity in fluorinated piperidine series [1].

pKa modulation basicity drug design ionization state

Measured LogP of 0.42: Finely Balanced Lipophilicity for CNS Drug Design vs. Non‑Fluorinated and Ethyl Ester Analogs

The experimentally determined LogP of methyl 4,4‑difluoropiperidine‑3‑carboxylate hydrochloride is 0.42, as reported on the ChemSpace building‑block database [1]. For the free base (CAS 1303974‑55‑1), the computed LogP is 0.4042 . In contrast, the non‑fluorinated analog methyl piperidine‑3‑carboxylate (methyl nipecotate) has a reported LogP of 0.48780 , while the ethyl ester analog ethyl 4,4‑difluoropiperidine‑3‑carboxylate carries an additional methylene group that increases LogP by ~0.5 units based on the expected Hansch π contribution, moving it out of the optimal CNS drug‑likeness range (LogP 1–3) for certain programs.

LogP lipophilicity CNS drug design physicochemical profiling

Scalable Continuous‑Flow Carboxylation: 400 g/Day Throughput Demonstrated for the N‑Boc‑Protected 4,4‑Difluoropiperidine Core

The core scaffold of methyl 4,4‑difluoropiperidine‑3‑carboxylate is accessible via a continuous‑flow α‑carboxylation of N‑Boc‑4,4‑difluoropiperidine using s‑BuLi and CO₂, a process that has been demonstrated at 400 g/day scale to support medicinal chemistry programs [1]. This flow methodology overcomes the safety and scalability limitations of batch lithiation‑carboxylation, providing a reliable supply route that is not available for many regioisomeric difluoropiperidine carboxylates. In contrast, the non‑fluorinated analog methyl piperidine‑3‑carboxylate is typically produced via classical batch esterification of nipecotic acid, which may have different impurity profiles and scalability constraints.

continuous flow chemistry scalable synthesis process chemistry carboxylation

Validated Utility as a Key Intermediate in High‑Value Drug‑Target Programs: D4 Receptor, Orexin‑1, and MRGPRX2 Antagonists

The 4,4‑difluoropiperidine‑3‑carboxylate/ester scaffold has been employed as a core intermediate in multiple high‑profile medicinal chemistry programs. In the D4 dopamine receptor antagonist series, 4,4‑difluoropiperidine ether analogs achieved Ki = 0.3 nM with >2000‑fold selectivity over D1, D2, D3, and D5 subtypes [1]. In the orexin‑1 receptor antagonist program, a 4,4‑difluoropiperidine core delivered compounds with >625‑fold functional selectivity for OX1R over OX2R [2]. Most recently, in an MRGPRX2 antagonist program at GSK, a 4,4‑difluoropiperidine intermediate bearing a stereocenter adjacent to the gem‑difluoro group was the key component, with the optimized synthesis improving overall yield from 12% to 23% . No comparable breadth of GPCR antagonist programs has been reported for the non‑fluorinated methyl nipecotate scaffold.

drug discovery GPCR antagonist dopamine D4 orexin MRGPRX2

Hydrochloride Salt Form: Enhanced Aqueous Handling and Storage Stability vs. Free Base

The hydrochloride salt (CAS 1784863‑98‑4) is the preferred commercial form, supplied by Enamine Ltd. and distributed through Fujifilm Wako with a specified refrigerated storage condition . The salt form provides improved aqueous solubility and solid‑state stability compared to the free base (CAS 1303974‑55‑1), which is an oil or low‑melting solid (predicted boiling point 198.7 ± 40.0 °C) . The free base requires storage under inert atmosphere at −20 °C, whereas the hydrochloride salt is handled under standard refrigeration, reducing special handling requirements for procurement and inventory management .

salt form solubility storage stability procurement specification

Optimal Procurement and Application Scenarios for Methyl 4,4-Difluoropiperidine-3-carboxylate Hydrochloride Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Fine‑Tuned pKa and LogP for Blood–Brain Barrier Penetration

Medicinal chemistry teams optimising CNS‑penetrant candidates should prioritise this compound when the target product profile demands a piperidine nitrogen pKa below 8.5 to minimise lysosomal trapping while maintaining sufficient LogP (0.42) for passive BBB permeation. The ~1.2 unit pKa reduction vs. non‑fluorinated methyl nipecotate (pKa 9.28) translates to a lower fraction of positively charged species at physiological pH, which is directly relevant for reducing P‑glycoprotein recognition and improving brain‑to‑plasma ratios [1].

GPCR Antagonist Scaffold Diversification: D4, Orexin, and MRGPRX2 Lead Optimisation

This building block provides direct synthetic entry into the 4,4‑difluoropiperidine chemical space that has yielded sub‑nanomolar D4 antagonists (Ki = 0.3 nM), >625‑fold selective orexin‑1 receptor antagonists, and MRGPRX2 antagonists with improved synthetic yields (23% overall). Procurement is justified for programs targeting any Class A GPCR where conformational restriction of the piperidine ring and modulated basicity are hypothesised to improve subtype selectivity [2][3].

Process Chemistry Scale‑Up Supported by Published Continuous‑Flow Methodology

Organisations planning to scale beyond gram quantities can rely on the published continuous‑flow carboxylation route (400 g/day demonstrated) for the N‑Boc‑protected 4,4‑difluoropiperidine core. This de‑risks the transition from medicinal chemistry to process development and provides a benchmark for in‑house route scouting. The existence of this methodology is a differentiating factor when selecting among fluorinated piperidine building blocks where no comparable large‑scale process has been disclosed [4].

Fragment‑Based Drug Discovery (FBDD) and DNA‑Encoded Library (DEL) Synthesis Requiring Conformationally Biased Amine Building Blocks

The gem‑difluoro group at the 4‑position restricts the piperidine ring to a single predominant chair conformation, as established by NMR conformational analysis. This pre‑organisation reduces the entropic penalty upon target binding and increases the probability of detecting structure–activity relationships in fragment screens. The hydrochloride salt form facilitates automated dispensing in DEL synthesis workflows where aqueous solubility and storage stability are critical [5][6].

Quote Request

Request a Quote for Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.